molecular formula C23H24N2O4S2 B3202853 2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1021219-59-9

2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B3202853
CAS RN: 1021219-59-9
M. Wt: 456.6 g/mol
InChI Key: NIJBGHBQICKXFX-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for drug development. In

Scientific Research Applications

2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. This compound has been shown to have antitumor activity, making it a promising candidate for the development of anticancer drugs. It has also been shown to have antimicrobial activity, making it a potential candidate for the development of antibiotics.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and bacteria. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the growth of bacteria. It has also been shown to have low toxicity, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with.

Future Directions

There are several future directions for the research and development of 2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide. One direction is to further explore its potential applications in the field of medicine, particularly in the development of anticancer drugs and antibiotics. Another direction is to investigate its mechanism of action in more detail, which may provide insights into its potential therapeutic uses. Additionally, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.

properties

IUPAC Name

2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-15-8-10-20(11-9-15)31(28,29)22-16(2)12-17(3)25(23(22)27)14-21(26)24-18-6-5-7-19(13-18)30-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJBGHBQICKXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=CC=C3)SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
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2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
Reactant of Route 3
2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
Reactant of Route 4
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2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
Reactant of Route 5
2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

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